molecular formula C20H13N5OS B2456104 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034616-57-2

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2456104
CAS No.: 2034616-57-2
M. Wt: 371.42
InChI Key: XGJGVHAHCBNIEQ-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5OS/c26-20(13-8-9-16-17(11-13)24-27-23-16)22-15-6-2-1-5-14(15)18-12-25-10-4-3-7-19(25)21-18/h1-12H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJGVHAHCBNIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, and Vilsmeier-Haack reactions to introduce various functional groups . These methods are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Formation of Benzo[c] thiadiazole Ring

The thiadiazole moiety is often constructed through heterocyclic condensation reactions:

  • Thiocyanate intermediates : Reaction of aromatic amines with thiocyanates (e.g., bromine and ammonium thiocyanate) generates thiadiazole precursors, which can be further functionalized .

  • One-pot multicomponent reactions : Combining aromatic amines, dimethyl acetylenedicarboxylate (DMAD), and aldehydes under catalytic conditions (e.g., NM-SiO₂@SiPA-MA-Arg@HPA) enables efficient thiadiazole formation .

Key Reaction Parameters and Yields

Step Reaction Conditions Yield Source
Imidazo[1,2-a]pyridine synthesisCuI catalyst, aerobic conditions, acetophenones75–95%
Thiadiazole formationThiocyanate intermediates, refluxing ethanol60–80%
Amide couplingDMAD derivatives, aromatic amines, catalytic base70–90%

Structural Optimization and Biological Implications

Substitution patterns significantly influence biological activity:

  • Halogenation : Fluorine or chlorine at specific positions enhances pharmacokinetic properties .

  • Heterocyclic diversity : Combining imidazo[1,2-a]pyridine with thiadiazole/triazole moieties improves multi-targeting potential .

Mechanistic Insights

  • C-N bond formation : Oxidative coupling (e.g., CuI) or iodine-mediated pathways enable cyclization .

  • Multicomponent reactions : Domino processes facilitate simultaneous formation of multiple rings, reducing synthetic steps .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. In a study assessing various 1,3,4-thiadiazole derivatives, it was found that these compounds demonstrated moderate antibacterial and antifungal activities against several strains including Staphylococcus aureus and Escherichia coli . The incorporation of the imidazo[1,2-a]pyridine structure may enhance the efficacy of these compounds against resistant strains.

Anticancer Properties

The potential anticancer activity of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been explored in various studies. Compounds featuring imidazo[1,2-a]pyridine derivatives have shown cytotoxic effects against different cancer cell lines . For instance:

  • Cell Line Studies : In vitro evaluations have demonstrated that certain synthetic derivatives can inhibit the proliferation of cancer cells through apoptosis induction.
  • Mechanism of Action : The proposed mechanisms include the modulation of signaling pathways associated with cell survival and apoptosis.

Other Therapeutic Potentials

The compound's structural components suggest potential applications in:

  • Neuroprotective Agents : The imidazo[1,2-a]pyridine scaffold has been linked to neuroprotective effects in neurological disorders.
  • Anti-inflammatory Agents : Research indicates that thiadiazole derivatives can possess anti-inflammatory properties which may be beneficial in treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservationsReferences
AntibacterialStaphylococcus aureus, E. coliModerate activity against gram-positive and negative bacteria
AntifungalAspergillus niger, A. fumigatusEffective against specific fungal strains
AnticancerVarious cancer cell linesInduces apoptosis; inhibits cell proliferation
NeuroprotectiveNeuronal cell linesPotential protective effects noted

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound can electrophilically activate carbonyl and imine groups, facilitating various chemical transformations . In biological systems, it may inhibit enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of imidazo[1,2-a]pyridine and benzo[c][1,2,5]thiadiazole moieties, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of new materials and therapeutic agents .

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H14_{14}N4_{4}S
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 2034616-68-5

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds containing thiazole and imidazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Properties : Similar derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The imidazo[1,2-a]pyridine framework is known for enhancing antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .
  • Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties in animal models. The structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazole ring enhance the anticonvulsant activity by modulating neurotransmitter systems .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Antitumor Studies

A study evaluating a series of thiazole derivatives found that compounds similar to this compound exhibited IC50_{50} values ranging from 1.61 to 10 µM against various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .

CompoundCell LineIC50_{50} (µM)
24aHCT1161.61
24bMCF71.98
25cHepG20.90

Antimicrobial Activity

In vitro studies have shown that compounds with imidazo[1,2-a]pyridine structures possess significant antibacterial properties against a range of pathogens, including Mycobacterium species. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Case Study 1: Antitumor Efficacy

In one notable study, a derivative of the compound was tested against A549 lung cancer cells and showed promising results with an IC50_{50} value of 8.4 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity through increased interaction with target proteins involved in cell cycle regulation .

Case Study 2: Anticonvulsant Activity

Another investigation focused on assessing the anticonvulsant potential of related compounds in a PTZ-induced seizure model in mice. The results indicated that specific substitutions significantly reduced seizure duration and frequency, suggesting a potential therapeutic application for epilepsy treatment .

Q & A

Q. What are the standard synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how are yields optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Cyclocondensation to construct the imidazo[1,2-a]pyridine core using aminopyridine derivatives and α-haloketones under reflux conditions .

Functionalization : Coupling the imidazo[1,2-a]pyridine intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid via amide bond formation. This step often employs N,N'-carbonyldiimidazole (CDI) or thionyl chloride to activate the carboxylic acid group .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) is used to isolate the final product.

Q. Optimization Strategies :

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic systems .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates for amide bond formation .
  • Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes side products .

Q. Table 1: Representative Synthetic Conditions

StepKey ReagentsSolventTemperatureYield Range
Core Formationα-Bromoketone, Pd(PPh₃)₄Toluene80°C60–70%
Amide CouplingCDI, TriethylamineDMFRT75–85%

Q. How is the compound characterized structurally, and what analytical techniques ensure purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the imidazo[1,2-a]pyridine and benzo[c]thiadiazole moieties. For example, aromatic protons in the thiadiazole ring appear as distinct doublets (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 436.12) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects residual solvents .

Q. What in vitro biological assays are used to evaluate its antifungal activity?

Methodological Answer:

  • Microdilution Assays : Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus fumigatus is determined using RPMI-1640 medium (CLSI M27/M38 guidelines) .
  • Cytotoxicity Screening : Mammalian cell lines (e.g., HEK-293) are treated with the compound (0–100 µM) for 48 hours, followed by MTT assays to calculate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antifungal potency?

Methodological Answer:

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzo[c]thiadiazole ring enhances target binding (e.g., fungal CYP51 inhibition) .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with fungal lanosterol 14α-demethylase. A 2024 study showed that a -NO₂ substituent improves binding energy (-9.2 kcal/mol) .

Q. Table 2: SAR Trends for Antifungal Activity

Substituent PositionGroupMIC (µg/mL) C. albicansBinding Energy (kcal/mol)
Benzo[c]thiadiazole-5-H16-7.8
Benzo[c]thiadiazole-5-CF₃4-9.2

Q. How do researchers resolve contradictions in bioactivity data across fungal strains?

Methodological Answer:

  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) of susceptible vs. resistant strains to identify overexpression of efflux pumps (e.g., CDR1 in C. glabrata) .
  • Resistance Reversal Assays : Co-administer the compound with efflux pump inhibitors (e.g., verapamil) to restore activity in resistant isolates .

Q. What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH to measure half-life (t₁/₂). For example, t₁/₂ < 30 minutes indicates rapid CYP3A4-mediated oxidation .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites. Structural blocking (e.g., deuterating labile C-H bonds) can mitigate degradation .

Q. How can computational and experimental data be integrated for target validation?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate compound-receptor complexes (e.g., 100 ns trajectories) to assess binding stability. A 2025 study linked imidazo[1,2-a]pyridine flexibility to sustained target engagement .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to validate computational predictions. For example, a kd < 10⁻⁴ s⁻¹ correlates with prolonged antifungal effects .

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